Cas no 22320-25-8 (3-Indolizinecarboxylic acid, methyl ester)

3-Indolizinecarboxylic acid, methyl ester 化学的及び物理的性質
名前と識別子
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- 3-Indolizinecarboxylic acid, methyl ester
- 22320-25-8
- SCHEMBL25515640
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- インチ: InChI=1S/C10H9NO2/c1-13-10(12)9-6-5-8-4-2-3-7-11(8)9/h2-7H,1H3
- InChIKey: OLNNYBMQLAHBKD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-Indolizinecarboxylic acid, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-79289763-5.0g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 5.0g |
$3018.0 | 2023-01-12 | |
Enamine | BBV-79289763-1.0g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 1.0g |
$1150.0 | 2023-01-12 | |
Enamine | BBV-79289763-10.0g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 10.0g |
$3795.0 | 2023-01-12 | |
Enamine | BBV-79289763-2.5g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 2.5g |
$2384.0 | 2023-01-12 |
3-Indolizinecarboxylic acid, methyl ester 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
3-Indolizinecarboxylic acid, methyl esterに関する追加情報
3-Indolizinecarboxylic Acid, Methyl Ester: A Comprehensive Overview
3-Indolizinecarboxylic acid, methyl ester (CAS No. 22320-25-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the indolizine family, which is a heterocyclic aromatic system with unique electronic properties. The methyl ester functional group attached to the indolizine ring adds versatility to its chemical reactivity and biological activity. Recent studies have highlighted its potential applications in drug discovery and material science, making it a focal point for researchers worldwide.
The synthesis of 3-indolizinecarboxylic acid, methyl ester involves a multi-step process that typically begins with the preparation of indolizine derivatives. One common approach is the cyclization of amino-containing precursors under specific reaction conditions. For instance, the reaction of 1H-indole-3-carboxylic acid with methylating agents in the presence of appropriate catalysts can yield the desired product. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging advancements in catalytic chemistry and green synthesis methods.
One of the most intriguing aspects of 3-indolizinecarboxylic acid, methyl ester is its biological activity. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. In a recent study published in *Journal of Medicinal Chemistry*, scientists demonstrated that the compound inhibits key inflammatory pathways by modulating NF-κB signaling. This finding underscores its potential as a lead compound for developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, 3-indolizinecarboxylic acid, methyl ester has shown promise in materials science. Its aromatic structure and functional groups make it an attractive candidate for use in organic electronics. Researchers have investigated its ability to act as a charge transport material in organic photovoltaic devices (OPVs). A study in *Advanced Materials* reported that incorporating this compound into OPV architectures significantly enhances device efficiency by improving charge separation and transport properties.
The structural versatility of 3-indolizinecarboxylic acid, methyl ester also lends itself to further chemical modifications. By introducing substituents at specific positions on the indolizine ring, researchers can tailor the compound's properties for diverse applications. For example, fluorination at the 7-position has been shown to increase its solubility in organic solvents, making it more amenable for use in polymer blends and composites.
From a sustainability perspective, the synthesis and application of 3-indolizinecarboxylic acid, methyl ester align with green chemistry principles. The use of renewable feedstocks and energy-efficient reaction conditions minimizes environmental impact while maximizing product value. As industries increasingly prioritize eco-friendly practices, compounds like this are expected to play a pivotal role in sustainable materials development.
In conclusion, 3-indolizinecarboxylic acid, methyl ester (CAS No. 22320-25-8) is a multifaceted compound with exciting prospects across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset for future innovations in medicine and materials science.
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